molecular formula C17H30N4O4S B562289 N-Boc-Biotinylethylenediamine CAS No. 225797-46-6

N-Boc-Biotinylethylenediamine

Cat. No. B562289
CAS RN: 225797-46-6
M. Wt: 386.511
InChI Key: DEUNEHFEIXQVDG-OBJOEFQTSA-N
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Description

N-Boc-Biotinylethylenediamine is a biotin derivative . Its molecular formula is C17H30N4O4S and it has a molecular weight of 386.51 .


Synthesis Analysis

N-Boc-Biotinylethylenediamine can be synthesized from N-Boc-Ethylenediamine and D-Biotin . The reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular structure of N-Boc-Biotinylethylenediamine is represented by the formula (CH3)3COCONHCH2CH2NH2 .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Scientific Research Applications

Bioconjugation

N-Boc-Biotinylethylenediamine is used in bioconjugation, a process that involves joining two biomolecules together. This is often used in biological research to study the function and interaction of proteins and other biomolecules.

Drug Delivery

This compound’s unique properties make it suitable for use in drug delivery systems. It can be used to modify drug molecules to improve their stability, solubility, or delivery to specific cells or tissues.

Molecular Imaging

N-Boc-Biotinylethylenediamine can be used in molecular imaging techniques. By attaching this compound to a molecule of interest, researchers can track the molecule’s location and movement within a biological system.

N-Boc Protection of Amines

N-Boc-Biotinylethylenediamine is used in the N-Boc protection of amines, a fundamental transformation in organic synthesis. This process involves protecting the amine group in a molecule to prevent it from reacting during subsequent steps in a synthesis .

Peptide Synthesis

The compound is also used in peptide synthesis, particularly in the Merrifield solid-phase peptide synthesis method. The N-Boc group can be easily converted into free amines, making this protocol more applicable in multistep reactions .

Resistance to Racemization

N-Boc-Biotinylethylenediamine is resistant to racemization during peptide synthesis. This is important because racemization can lead to a mixture of stereoisomers, which can complicate the synthesis and purification of peptides .

properties

IUPAC Name

tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNEHFEIXQVDG-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652484
Record name tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-Biotinylethylenediamine

CAS RN

225797-46-6
Record name tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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